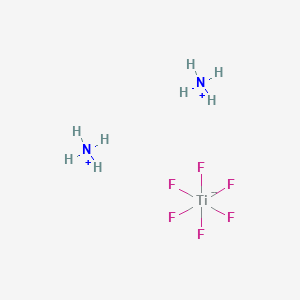

Ammonium hexafluorotitanate

説明

Ammonium hexafluorotitanate is a compound that can be synthesized through various methods, including the reaction of titanium metal with pyridinium poly(hydrogen fluoride) at room temperature. This compound, along with its derivatives, has been characterized by chemical analyses, infrared and NMR spectroscopy, and powder X-ray diffraction methods . The preparation methods for ammonium-type hexafluorotitanates have been reported, and their solubilities, infrared spectra, and X-ray powder diffraction patterns have been studied. Thermal decomposition of these materials typically results in the formation of substituted ammonium fluorides and bifluorides .

Synthesis Analysis

The synthesis of ammonium hexafluorotitanate involves the reaction of titanium metal with pyridinium poly(hydrogen fluoride), which is conducted at room temperature. This process leads to the formation of pyridinium hexafluorotitanate, which can then be used as a precursor to synthesize ammonium and alkali metal hexafluorotitanates through metathesis reactions . The methods for preparing ammonium-type hexafluorotitanates are diverse and can result in various substituted compounds .

Molecular Structure Analysis

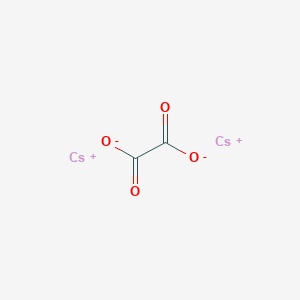

The molecular structure of ammonium hexafluorotitanate and its derivatives has been characterized using infrared and NMR spectroscopy, as well as powder X-ray diffraction methods. Indexed powder X-ray diffraction data for derivatives such as Rb2TiF6 and Cs2TiF6 have been reported, providing insight into the crystalline structure of these compounds .

Chemical Reactions Analysis

Ammonium hexafluorotitanate undergoes thermal decomposition, which typically results in the formation of substituted ammonium fluorides and bifluorides. Some of these decomposition products are novel and have not been previously described . The thermal behavior of these compounds is an area of interest, as it can lead to the discovery of new materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium hexafluorotitanate include its solubility in various solvents, its infrared spectra, and its behavior upon heating. The thermal decomposition process and the resulting products have been studied, providing valuable information about the stability and reactivity of these compounds . The characterization of these materials is crucial for understanding their potential applications and for developing new materials with desired properties.

科学的研究の応用

Preparation and Properties : Chandler, Drago, and Latham (1961) described methods for preparing ammonium-type hexafluorotitanates, reporting on their solubilities, infra-red spectra, and X-ray powder diffraction patterns. They also explored the thermal decomposition of these materials, which yielded substituted ammonium fluorides and bifluorides, some of which were previously undescribed (Chandler, Drago, & Latham, 1961).

Synthesis and Structures : Gelmboldt, Kravtsov, and Fonari (2019) systematized research results on the chemistry and applied use of ammonium hexafluoridosilicates, noting their role in solving the problem of fluorosilicic acid utilization, a major alternative fluorine source for the chemical industry (Gelmboldt, Kravtsov, & Fonari, 2019).

Reaction Medium and Precursor for Titanium Dioxide : Gutiérrez-Tauste et al. (2007) modified commercial hexafluorotitanic acid with organic derivatives to produce stable precursor solutions. These solutions were used as a reaction medium for synthesizing nanocrystalline TiO2 (Gutiérrez-Tauste, Doménech, Domingo, & Ayllón, 2007).

Photocatalyst Design : Kamegawa, Ishiguro, Kido, and Yamashita (2014) designed hydrophobic Y-zeolite and TiO2 composite photocatalysts using ammonium hexafluorotitanate as a precursor. They successfully achieved hydrophobic modification of the Y-zeolite surface and visible light sensitivity after calcination (Kamegawa, Ishiguro, Kido, & Yamashita, 2014).

Synthesis of Titanium Nitride Powder : Shiganova et al. (2011) used the “ammonium hexafluorotitanate-sodium azide” system during self-propagating high-temperature synthesis (SHS) to obtain nanostructured titanium nitride powder. This method allowed for the production of nanopowders and nanofibers (Shiganova, Bichurov, Amosov, Titova, Ermoshkin, & Bichurova, 2011).

Electrochromic Characteristics : Lee and Lee (2015) studied the electrochromic characteristics of niobium-doped titanium oxide films, using ammonium hexafluorotitanate and boric acid as precursors. They found that niobium doping enhanced the electrochromic durability of the films (Ming-kwei Lee & Chia-Jung Lee, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

diazanium;hexafluorotitanium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2H3N.Ti/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGYKLMMQCTUGI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].F[Ti-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H8N2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.935 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium hexafluorotitanate | |

CAS RN |

16962-40-6 | |

| Record name | Ammonium hexafluorotitanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。